molecular formula C26H28ClNO2 B1666333 4-Hydroxytoremifene CAS No. 110503-62-3

4-Hydroxytoremifene

Cat. No.: B1666333
CAS No.: 110503-62-3
M. Wt: 422.0 g/mol
InChI Key: OIUCUUXSMIJSEB-QPLCGJKRSA-N
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Mechanism of Action

Target of Action

4-Hydroxytoremifene primarily targets Estrogen Receptors (ER) . These receptors play a crucial role in the regulation of reproductive and sexual development, and are involved in various cellular processes such as growth, differentiation, and performance .

Mode of Action

This compound binds to ER with a higher affinity than toremifene . This binding inhibits the growth of MCF-7 cells, a breast cancer cell line . It exerts an antiestrogenic effect, which is weaker than that of toremifene .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the estrogen signaling pathway. By binding to ER, this compound can inhibit the growth of estrogen receptor-positive cells, such as MCF-7 breast cancer cells . The compound’s antiestrogenic actions are also observed in mouse and rat uterus at high doses .

Pharmacokinetics

It is known that toremifene, the parent compound of this compound, is metabolized to this compound . The metabolite is detectable in plasma only at high doses of toremifene .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth. By binding to ER with a higher affinity, this compound inhibits the growth of MCF-7 cells at concentrations lower than those of toremifene . Its intrinsic estrogenic effect is weaker than that of toremifene .

Action Environment

It is known that the compound’s antiestrogenic actions are observed in mouse and rat uterus at high doses , suggesting that the compound’s action may be influenced by the physiological environment

Biochemical Analysis

Biochemical Properties

4-Hydroxytoremifene interacts with estrogen receptors (ER), exhibiting a higher affinity for ER compared to Toremifene . It inhibits the growth of MCF-7 cells, a breast cancer cell line, at concentrations lower than those of Toremifene . This interaction with ER and the subsequent inhibition of cell growth demonstrate the antiestrogenic effect of this compound .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those of breast cancer origin. It binds to estrogen receptors in these cells, inhibiting their growth . This interaction influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, specifically estrogen receptors. This binding inhibits the growth of certain cells, such as MCF-7 cells

Temporal Effects in Laboratory Settings

It is known that this compound binds to estrogen receptors with a higher affinity and inhibits MCF-7 cell growth at concentrations lower than those of Toremifene .

Dosage Effects in Animal Models

It has been reported that the efficacy of this compound against DMBA-induced cancers is weak except at very high doses .

Metabolic Pathways

This compound is a metabolite of Toremifene, which is metabolized in the liver by cytochrome P450 enzymes

Transport and Distribution

It is known that Toremifene, the parent compound of this compound, is metabolized in the liver and eliminated primarily in the feces following enterohepatic circulation .

Subcellular Localization

Given its interaction with estrogen receptors, it is likely that it localizes to areas within the cell where these receptors are present .

Chemical Reactions Analysis

4-Hydroxytoremifene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids .

Scientific Research Applications

4-Hydroxytoremifene has several scientific research applications, including:

Comparison with Similar Compounds

4-Hydroxytoremifene is similar to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. it has unique properties that distinguish it from these compounds:

These unique properties make this compound a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCUUXSMIJSEB-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043030
Record name 4-Hydroxytoremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110503-62-3
Record name 4-Hydroxytoremifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110503-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytoremifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxytoremifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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